Cinchonidine sulfate trihydrate
Description
Overview of Cinchona Alkaloids as Chiral Scaffolds in Organic Chemistry
Cinchona alkaloids, a group of natural products extracted from the bark of the Cinchona tree, are renowned for their medicinal properties, most notably quinine's role in treating malaria. wiley-vch.deunizg.hr However, their impact extends profoundly into the world of organic chemistry, where they are celebrated as "privileged chiral scaffolds." wiley-vch.de This distinction arises from their rigid, well-defined three-dimensional structures, which possess multiple stereocenters. bohrium.comdovepress.com This inherent chirality allows them to act as highly effective catalysts or ligands in asymmetric synthesis, a branch of chemistry focused on selectively producing one of a pair of enantiomers (mirror-image isomers). bohrium.combenthamdirect.com The four principal Cinchona alkaloids are quinine (B1679958), quinidine (B1679956), cinchonine (B1669041), and cinchonidine (B190817). bohrium.comfrontiersin.org Their pseudoenantiomeric forms, such as quinine and quinidine or cinchonine and cinchonidine, provide chemists with a unique toolkit to access either enantiomer of a desired product. wiley-vch.de The versatility of these alkaloids is further enhanced by the ability to chemically modify their structures, fine-tuning their catalytic activity for a wide array of chemical transformations. dovepress.combenthamdirect.com
Historical and Contemporary Significance of Cinchonidine in Stereoselective Synthesis
The journey of Cinchona alkaloids in stereoselective synthesis began as early as 1912. wiley-vch.de Cinchonidine, in particular, has carved out a significant niche. Historically, its derivatives have been instrumental as chiral resolving agents, separating racemic mixtures into their constituent enantiomers. wiley-vch.de A landmark application of cinchonidine-derived catalysts was demonstrated in phase-transfer catalysis, a powerful technique for synthesizing α-amino acids with high enantiomeric purity. mdpi.com
In contemporary organic synthesis, the importance of cinchonidine has not waned; in fact, it has expanded. Cinchonidine and its derivatives are crucial in a variety of modern asymmetric reactions. For instance, they are employed in the Sharpless asymmetric dihydroxylation, a widely used method for converting alkenes into chiral diols with high enantioselectivity. niscpr.res.inacsgcipr.org This reaction is a cornerstone for the synthesis of many complex molecules, including pharmaceuticals and natural products. acsgcipr.org Furthermore, cinchonidine-based catalysts have proven effective in asymmetric conjugate additions, hydrosilylation of imines, and various cycloaddition reactions, demonstrating their broad applicability and enduring relevance in the field. dovepress.comacs.org The development of polymer-supported cinchonidine catalysts also highlights a move towards more sustainable and recyclable catalytic systems. mdpi.com
Structural Relationship of Cinchonidine within the Cinchona Alkaloid Family
Cinchonidine is a member of the Cinchona alkaloid family, which all share a common core structure consisting of a quinoline (B57606) ring linked to a quinuclidine (B89598) ring. researchgate.netmdpi.com The key distinctions between the major Cinchona alkaloids lie in the stereochemistry at specific carbon atoms and the presence or absence of a methoxy (B1213986) group on the quinoline ring. researchgate.netmdpi.com
Cinchonidine and its diastereomer, cinchonine, are stereoisomers. mdpi.com They both lack the methoxy group at the C-6' position of the quinoline ring that is present in quinine and quinidine. researchgate.net The critical difference between cinchonidine and cinchonine is the configuration at the C-8 and C-9 positions. researchgate.netresearchgate.net Cinchonidine possesses an (8S,9R) configuration, while cinchonine has the opposite (8R,9S) configuration. researchgate.net This "pseudo-enantiomeric" relationship is a key feature that allows chemists to selectively synthesize either enantiomer of a target molecule by choosing the appropriate alkaloid catalyst. wiley-vch.deresearchgate.net
Similarly, quinine and quinidine are also diastereomers of each other and are structurally analogous to cinchonidine and cinchonine, respectively, but with the addition of a methoxy group at the C-6' position. researchgate.netmdpi.com
Table 1: Structural Comparison of Major Cinchona Alkaloids
| Alkaloid | C-6' Substituent | C-8 Configuration | C-9 Configuration |
| Cinchonidine | H | S | R |
| Cinchonine | H | R | S |
| Quinine | OCH₃ | S | R |
| Quinidine | OCH₃ | R | S |
Scope of Advanced Research Focus on Cinchonidine Sulfate (B86663) Trihydrate Systems
Advanced research on cinchonidine sulfate trihydrate systems primarily revolves around its application as a catalyst and chiral auxiliary in sophisticated organic transformations. The sulfate salt form can influence solubility and handling properties, making it suitable for specific reaction conditions.
A significant area of investigation is its use in asymmetric dihydroxylation . Research has focused on immobilizing cinchonidine derivatives onto solid supports like silica (B1680970) gel and mesoporous molecular sieves. nih.gov This approach creates heterogeneous catalysts that offer the advantage of easy recovery and reuse, which is economically and environmentally beneficial. nih.gov Studies have shown that these supported ligands can achieve enantioselectivities comparable to their homogeneous counterparts. nih.gov
Another key research direction is the development of novel ligands derived from cinchonidine for various asymmetric catalytic reactions. This includes the synthesis of bidentate ligands where multiple cinchonidine units are attached to a central core, aiming to enhance catalytic activity and selectivity. google.com Furthermore, the application of cinchonidine-derived catalysts in electrochemical reactions is an emerging field, offering a greener and more sustainable approach to synthesis. beilstein-journals.org The ability of cinchonidine to induce chirality on electrode surfaces is being explored for enantioselective reductions. beilstein-journals.org
The synthesis of complex, axially chiral compounds is another frontier where cinchonidine-based catalysts are making a significant impact. acs.orgnih.gov These catalysts have been successfully employed in desymmetrization reactions and the synthesis of atropisomers, which are molecules with hindered rotation around a single bond. acs.orgnih.gov
Table 2: this compound Properties
| Property | Value |
| Chemical Formula | (C₁₉H₂₂N₂O)₂ · H₂SO₄ · 3H₂O |
| Molecular Weight | 740.9 g/mol |
| Appearance | Crystalline powder |
| Solubility | Soluble in water and ethanol (B145695) ontosight.ai |
| PubChem CID | 76965645 nih.gov |
Structure
2D Structure
Properties
CAS No. |
5948-98-1 |
|---|---|
Molecular Formula |
C38H52N4O9S |
Molecular Weight |
740.9 g/mol |
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;sulfuric acid;trihydrate |
InChI |
InChI=1S/2C19H22N2O.H2O4S.3H2O/c2*1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-5(2,3)4;;;/h2*2-7,9,13-14,18-19,22H,1,8,10-12H2;(H2,1,2,3,4);3*1H2/t2*13-,14-,18-,19+;;;;/m00..../s1 |
InChI Key |
OURNGHKIKULCHM-DMMCLRCZSA-N |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.O.O.O.OS(=O)(=O)O |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.O.O.O.OS(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies of Cinchonidine
Biosynthetic Pathways and Natural Abundance of Cinchona Alkaloids
The Cinchona alkaloids, including cinchonidine (B190817), are naturally occurring compounds found in the bark of trees from the Cinchona genus (family Rubiaceae). frontiersin.orgresearchgate.net The biosynthesis of these complex molecules in plants involves a series of enzymatic transformations.
The pathway originates from the central intermediate strictosidine (B192452), which is common to all monoterpene indole (B1671886) alkaloids. acs.org Through a series of steps, strictosidine is converted to intermediates like corynantheal (B1254762). rsc.org Further enzymatic reactions, including redox transformations, convert corynantheal into cinchonaminal, which then rearranges its indole structure to the quinoline (B57606) framework characteristic of cinchonidine, forming cinchonidinone (B1261326). acs.orgrsc.org Tracer experiments have confirmed that cinchonidinone is a natural product and a direct precursor, which is then stereoselectively reduced to yield cinchonidine and its epimer, cinchonine (B1669041). rsc.org Metabolomic analysis of Cinchona pubescens has shown that while roots and stems accumulate cinchonidine and other related alkaloids, the leaves primarily contain cinchonidine and its dihydro derivative but lack the methoxylated alkaloids like quinine (B1679958). acs.org
The four major alkaloids—quinine, quinidine (B1679956), cinchonine, and cinchonidine—are present in varying concentrations in Cinchona bark. frontiersin.org Quinine is often the most abundant, but the relative amounts fluctuate significantly. frontiersin.orgresearchgate.net Cinchonidine is typically the least abundant of the four major alkaloids. frontiersin.orgnih.gov Studies quantifying the alkaloid content in various Cinchona calisaya samples have demonstrated this variability.
| Alkaloid | Mean Concentration (mg g⁻¹) | Concentration Range (mg g⁻¹) |
|---|---|---|
| Quinine | 6.6 | 0.2–25.8 |
| Quinidine | 2.3 | 0.1–10.0 |
| Cinchonine | 2.2 | 0.0–22.9 |
| Cinchonidine | 0.5 | 0.0–3.1 |
Another analysis of three different Cinchona bark samples also showed cinchonidine to be the least prevalent among the measured alkaloids. nih.gov
| Sample ID | Quinine (%) | Cinchonine (%) | Cinchonidine (%) | Total Alkaloid Content (%) |
|---|---|---|---|---|
| CC-2017-1 | 1.59 | 1.87 | 0.90 | 4.78 |
| CC-2017-2 | 1.89 | 2.30 | 1.26 | 5.20 |
| CC-2017-3 | 1.61 | 2.24 | 0.90 | 4.75 |
Chemical Synthesis and Semisynthesis Approaches for Cinchonidine and its Analogs
While naturally abundant, the total chemical synthesis of Cinchona alkaloids presents a significant challenge due to their complex, stereochemically rich structures. nih.govresearchgate.net Control over the configurations at the C8 and C9 stereocenters is a primary concern in any synthetic strategy. researchgate.net
A notable bio-inspired total synthesis of (+)-cinchonidine has been developed, employing cascade reactions to efficiently construct the molecule. nih.govresearchgate.net Key steps in this approach include a visible-light-induced photoredox radical cascade to form the tetracyclic core, followed by a biomimetic cascade rearrangement that transforms an indole intermediate into the final quinoline structure. nih.govresearchgate.netthieme-connect.com This strategy highlights the power of designing synthetic routes that mimic plausible biosynthetic transformations.
Semisynthesis, starting from the naturally isolated alkaloids, is a more common and practical approach for generating novel derivatives. researchgate.net These methods leverage the existing chiral scaffold of cinchonidine to introduce new functionalities and explore structure-activity relationships. The majority of derivatization strategies, as detailed in the following sections, can be considered semisynthetic approaches.
Targeted Functionalization and Modification at Key Stereogenic Centers
The reactivity of cinchonidine at several key positions—the C9-hydroxyl group, the 3-vinyl group, and the quinoline ring—allows for extensive chemical modification. These derivatizations are crucial for creating bifunctional organocatalysts and other valuable chemical tools. dovepress.com
The C9-hydroxyl group is the most frequently modified position on the Cinchona alkaloid scaffold. Its modification can lead to a wide array of derivatives with diverse applications, particularly in asymmetric catalysis. dovepress.comnih.gov
Amido and Acyloxy Derivatives: The hydroxyl group can be readily esterified to form acyloxy derivatives or converted into amides. researchgate.nettandfonline.comnih.gov For instance, 9-N-acylamino(9-deoxy)cinchona alkaloids have been synthesized by coupling 9-amino(9-deoxy)dihydroquinidine with various carboxylic acid chlorides and dipeptides. nih.gov The conformation of these derivatives is heavily influenced by the stereochemistry at the C9 position. nih.gov
Amino Derivatives: The introduction of an amino group at the C9 position, typically with inversion of configuration, is a key transformation. nih.govscispace.com This is often achieved via a Mitsunobu reaction to create an azide (B81097) intermediate, which is then reduced to the primary amine. nih.gov These 9-amino(9-deoxy)epi-cinchona alkaloids are precursors to highly effective bifunctional organocatalysts. nih.govnih.gov
Urea (B33335) and Thiourea (B124793) Derivatives: The 9-amino derivatives are frequently converted into ureas and thioureas. dovepress.comnih.govscispace.com These functionalities act as hydrogen-bond donors, which, in concert with the basic quinuclidine (B89598) nitrogen, create powerful bifunctional catalysts capable of activating both the electrophile and nucleophile in a reaction. dovepress.comacs.org Cinchona-based thiourea catalysts have proven highly efficient in various asymmetric reactions, including Michael additions. dovepress.com
Alkoxy (Ether) Derivatives: Etherification of the C9-hydroxyl group yields alkoxy derivatives. nih.gov These modifications, including the famous Sharpless ligands which are dimeric ethers, have been instrumental in developing highly enantioselective reactions. nih.gov
| Derivative Type | Key Intermediate/Reaction | Significance |
|---|---|---|
| Amido/Acyloxy | Esterification or amidation of C9-OH | General modification for tuning properties. researchgate.nettandfonline.com |
| Amino (9-epi) | Mitsunobu reaction (azide formation) followed by reduction | Crucial precursor for bifunctional catalysts. nih.govnih.gov |
| Thiourea/Urea | Reaction of 9-amino derivative with isothiocyanates/isocyanates | Highly successful bifunctional organocatalysts. dovepress.comacs.org |
| Alkoxy (Ethers) | Williamson ether synthesis | Used in renowned catalytic systems (e.g., Sharpless dihydroxylation). nih.gov |
The vinyl group at the C3 position of the quinuclidine ring offers another site for chemical modification. These transformations are often exploited to immobilize the alkaloid onto a solid support or to fine-tune its steric and electronic properties. nih.govscispace.comresearchgate.net Common reactions include hydrogenation to the ethyl group, which has been shown to have minimal effect on the catalytic performance in some systems, as well as various addition reactions. nih.govdoi.org
The aromatic quinoline ring can also be functionalized, although this is less common than C9 modification. researchgate.netmdpi.com Modifications can be made at various positions, such as the 2' or 6' positions, to introduce new substituents. researchgate.netresearchgate.netnih.gov For example, 6'-amino-cinchonidine has been synthesized and used as a key intermediate. nih.govsemanticscholar.org This primary amine can be converted to an azide via diazotization, which then undergoes Huisgen [3+2] cycloaddition reactions to introduce triazole rings onto the quinoline scaffold. nih.govsemanticscholar.org Such modifications can significantly alter the electronic properties of the catalyst and provide new points for attachment or interaction. researchgate.netresearchgate.net
Beyond oxygen and nitrogen substituents at C9, derivatives with carbon, sulfur, or selenium linkages have also been synthesized. nih.govresearchgate.netresearchgate.net
9-Carbon Derivatives: The formation of a direct C9-C9 bond to create dimeric Cinchona alkaloids has been achieved by treating 9-halo derivatives with butyllithium, likely proceeding through a radical recombination mechanism. nih.gov
9-Sulfur and 9-Selenium Derivatives: The synthesis of 9-sulfur and 9-selenium substituted analogs introduces new heteroatoms with distinct electronic and steric properties. nih.govscribd.com For example, novel selenoureas have been prepared from the corresponding 9-amino Cinchona alkaloids and have been investigated for their catalytic potential. mdpi.com Similarly, derivatives containing a sulfonate moiety at the C9 position have been synthesized and evaluated for biological activities. researchgate.net These modifications expand the chemical space of Cinchona alkaloid derivatives, offering new possibilities for catalyst design and other applications. nih.govresearchgate.net
Methodologies for Large-Scale Synthesis and Enantiomeric Resolution of Cinchonidine
Cinchonidine, a prominent member of the Cinchona alkaloids, is primarily obtained through extraction from the bark of the Cinchona tree. prisminltd.com Its large-scale production is therefore intrinsically linked to the harvesting and processing of this natural source. Following extraction, a mixture of alkaloids is obtained, which requires sophisticated separation techniques to isolate cinchonidine in high purity. While total chemical synthesis has been achieved, it is not currently the primary method for industrial-scale production due to its complexity and cost.
The industrial procurement of cinchonidine involves two key stages: the extraction of total alkaloids from Cinchona bark and the subsequent resolution of the alkaloid mixture to separate the diastereomers, cinchonine and cinchonidine. prisminltd.comthieme-connect.com
Large-Scale Production from Natural Sources
The principal method for obtaining cinchonidine on an industrial scale is through the extraction and fractional crystallization of alkaloids from the bark of Cinchona species. prisminltd.comwiley-vch.de The process begins with the harvesting and drying of the bark, which is then pulverized. The powdered bark is subjected to extraction with an organic solvent, often in the presence of an alkali like sodium hydroxide (B78521) or lime, to liberate the free alkaloids. prisminltd.comthieme-connect.com
Following the initial extraction, the crude alkaloid mixture is typically acidified to form salts, which are more soluble in aqueous solutions, allowing for the removal of insoluble plant materials. The major alkaloid, quinine, is often the first to be selectively precipitated and removed from the mixture. thieme-connect.com The remaining mother liquor contains a mixture of other alkaloids, including cinchonine, cinchonidine, and quinidine.
The separation of cinchonine and cinchonidine is then achieved through a series of precipitation and crystallization steps. By carefully adjusting the pH of the solution, the different alkaloids can be selectively precipitated. thieme-connect.com For instance, a Chinese patent describes a method where after the removal of quinine, the filtrate is basified to a pH of not less than 10 to precipitate the remaining alkaloids, including cinchonine and cinchonidine. thieme-connect.com This precipitate is then further purified.
Enantiomeric Resolution of Cinchonidine
Cinchonine and cinchonidine are diastereomers, meaning they are stereoisomers that are not mirror images of each other. This difference in their three-dimensional structure allows for their separation using conventional, non-chiral separation techniques. The most common industrial method for resolving the mixture of cinchonine and cinchonidine is fractional crystallization. prisminltd.com This technique exploits the differences in solubility between the two diastereomers in a given solvent system.
The resolution can also be facilitated by the formation of diastereomeric salts. By reacting the mixture of cinchonine and cinchonidine with a chiral acid, two different diastereomeric salts are formed. These salts have different physical properties, including solubility, which allows for their separation by crystallization. core.ac.ukresearchgate.net For example, the resolution of racemic acids with cinchonidine has been shown to proceed via the formation of less soluble diastereomeric salts. researchgate.net While this is typically used to resolve other compounds using cinchonidine, the same principle can be applied to separate cinchonine and cinchonidine by using a suitable chiral resolving agent.
The table below summarizes the key large-scale separation techniques for Cinchona alkaloids.
| Technique | Principle | Application in Cinchonidine Production | Key Parameters |
| Fractional Crystallization | Separation of compounds based on differences in solubility. | Primary method for separating cinchonine and cinchonidine from the mixed alkaloids after quinine removal. prisminltd.com | Solvent system, temperature, pH. thieme-connect.com |
| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, which have different solubilities. | Can be used to enhance the separation of cinchonine and cinchonidine. core.ac.ukresearchgate.net | Chiral resolving agent, solvent. |
| Chromatography | Separation based on differential partitioning between a stationary and a mobile phase. | Primarily used for analytical quantification and small-scale purification. prisminltd.com | Stationary phase, mobile phase composition. |
Total Chemical Synthesis
While not yet economically viable for large-scale production, the total chemical synthesis of Cinchona alkaloids, including cinchonidine, has been a significant area of research. These synthetic routes are crucial for providing access to analogues and for the development of new synthetic methodologies.
A notable approach to the asymmetric synthesis of (+)-cinchonidine was reported by Qin and co-workers. thieme-connect.comthieme-connect.denih.gov This bio-inspired synthesis involves a 17-step sequence. Key steps in this synthesis include a visible-light-induced photoredox radical cascade reaction to construct the tetracyclic core of the molecule and a late-stage oxidative rearrangement to form the quinoline ring system from an indole precursor. thieme-connect.comthieme-connect.denih.gov This method is highlighted for its efficiency and high degree of stereoselectivity. nih.gov
The development of such synthetic strategies, particularly those employing cascade reactions, holds promise for more efficient future production methods. nih.gov
Advanced Spectroscopic and Structural Elucidation of Cinchonidine Sulfate Trihydrate and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are instrumental in elucidating the molecular structure and behavior of cinchonidine (B190817) and its derivatives under various conditions.
UV-Vis spectroscopy probes the electronic transitions within a molecule. For cinchonidine, the absorption profile is dominated by the π → π* transitions of its quinoline (B57606) chromophore. The position and intensity of these absorption bands are sensitive to the chemical environment, such as pH and solvent.
In aqueous solutions at basic pH, the quinoline ring of cinchonidine exhibits a primary absorption maximum (λ_max) at approximately 272 nm. nih.gov Upon acidification, this peak undergoes a significant bathochromic (red) shift of about 40 nm. nih.gov This shift is indicative of the protonation of the quinoline nitrogen, which alters the energy levels of the electronic orbitals. The molar extinction coefficient (log ε) also changes, increasing from around 3.3 in basic conditions to 4.1 in acidic media, signifying a higher probability of light absorption in the protonated state. nih.gov Studies on a related derivative, epi-cinchonidine, in chloroform (B151607) (CHCl₃) solution showed two main absorption bands at 288.83 nm and 222.48 nm based on simulated spectra. frontiersin.orgnih.gov Another study determined the λ_max for cinchonine (B1669041), a diastereomer, to be 289 nm. jrespharm.com
| Compound/Condition | λmax (nm) | log ε | Reference |
|---|---|---|---|
| Cinchonidine (Basic pH, water) | 272 | 3.3 | nih.gov |
| Cinchonidine (Acidic pH, water) | 312 (approx.) | 4.1 | nih.gov |
| epi-Cinchonidine (Simulated, CHCl₃) | 288.83, 222.48 | N/A | frontiersin.orgnih.gov |
| Cinchonine | 289 | N/A | jrespharm.com |
Cinchona alkaloids are well-known for their fluorescent properties. The fluorescence of cinchonidine arises from the excited state of the quinoline moiety and is highly dependent on protonation state. In its dicationic form, such as in a sulfuric acid medium, cinchonidine exhibits a distinct fluorescence lifetime profile. nih.govresearchgate.net This property allows for its resolution from its diastereomer, cinchonine, using techniques like phase-modulation fluorescence spectroscopy. nih.govresearchgate.net For cinchonidine, a double-exponential fit is typically required to accurately model its fluorescence decay, in contrast to cinchonine which shows a single-exponential decay. researchgate.net
The emission spectrum is also strongly influenced by pH. At basic conditions (e.g., 10⁻¹¹ M H⁺), the emission is weak, with a maximum (λ_max) around 385 nm. nih.gov As the acidity increases and the quinuclidine (B89598) nitrogen becomes protonated, a modest increase in fluorescence is observed. nih.gov Under strongly acidic conditions (e.g., 10⁻² M H⁺), where the molecule is doubly protonated, cinchonidine emits a bright blue fluorescence with a λ_max around 412 nm. nih.gov The fluorescence quantum yield (Φ_F) for cinchonidine in its dication state is reported to be 0.022. nih.gov The detection limit for cinchonidine using modulation fluorescence lifetime methods has been determined to be 11.3 µM. nih.govresearchgate.net
| Condition | Parameter | Value | Reference |
|---|---|---|---|
| Basic (10-11 M H+) | Emission λmax | ~385 nm | nih.gov |
| Acidic (10-2 M H+) | Emission λmax | ~412 nm | nih.gov |
| Acidic (Dication) | Quantum Yield (ΦF) | 0.022 | nih.gov |
| Modulation Fluorescence | Detection Limit | 11.3 µM | nih.govresearchgate.net |
The spectrum shows characteristic signals for the aromatic protons of the quinoline ring, the vinylic protons, and the aliphatic protons of the quinuclidine cage. The aromatic protons appear in the downfield region, typically between 7.5 and 8.9 ppm. The vinylic protons of the C3 side chain produce a distinct set of multiplets between 5.1 and 6.1 ppm. The proton attached to the carbon bearing the hydroxyl group (C9-H) gives a signal around 6.6 ppm. The numerous protons of the rigid quinuclidine skeleton appear as a complex series of signals in the upfield region, generally between 1.1 and 3.9 ppm. chemicalbook.com
| Assignment | Shift (ppm) |
|---|---|
| Aromatic Protons (Quinoline) | 8.90, 8.38, 8.04, 7.73, 7.67, 7.60 |
| C9-H (methine) | 6.60 |
| Vinylic Protons | 6.14, 6.04, 5.18, 5.17 |
| Quinuclidine Protons | 1.12 - 3.84 (complex region) |
Studies of cinchonidine adsorption on metal catalyst films (like Rhodium or Platinum) using ATR-IR have revealed distinct adsorption geometries based on surface coverage. nih.govresearchgate.net The orientation of the quinoline ring relative to the metal surface can be distinguished. When the quinoline ring is tilted with respect to the metal, two characteristic dominant signals appear at approximately 1593 cm⁻¹ and 1511 cm⁻¹. nih.gov In contrast, a species where the quinoline ring is hydrogenated on the heteroaromatic side shows a prominent signal at 1601 cm⁻¹. nih.gov The interaction of cinchonidine with a bisulfate anion, as in the title compound, has been studied by Infra-Red Multiple Photon Dissociation (IRMPD) spectroscopy, showing characteristic shifts in the hydroxyl (ν(OH)) stretching region around 3 μm. researchgate.net
| Vibrational Mode / Species | Wavenumber (cm⁻¹) |
|---|---|
| Quinoline Ring (Tilted Adsorption) | 1593 |
| Quinoline Ring (Tilted Adsorption) | 1511 |
| Hydrogenated Quinoline Ring | 1601 |
Mass spectrometry provides information on the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and revealing structural details through fragmentation patterns. When combined with UV photodissociation (UVPD), the photostability and fragmentation pathways of excited molecules can be explored.
For protonated cinchona alkaloids, UVPD studies show that a primary fragmentation pathway involves the cleavage of the C8–C9 bond. researchgate.net However, the behavior of cinchonidine changes significantly upon complexation with sulfuric acid. Studies on the protonated complex of cinchonidine with a bisulfate (HSO₄⁻) anion show that this complexation effectively quenches the specific photo-fragmentation pathways observed in the bare protonated molecule. researchgate.net Instead of specific photo-fragments, UV excitation of the cinchonidine-bisulfate complex results in a fragmentation pattern that is identical to that observed in collision-induced dissociation (CID) experiments, which typically involves the loss of neutral molecules. researchgate.net This indicates that the sulfate counterion provides a pathway for the rapid dissipation of electronic energy, thus altering the molecule's photoreactivity.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of cinchonidine sulfate trihydrate is not publicly documented in the reviewed literature, analysis of guest-free cinchonidine and its salts with other acids provides insight into the expected structural features. researchgate.netcore.ac.uk
Crystallographic studies of cinchona alkaloids reveal how these molecules pack in the solid state, often forming complex hydrogen-bonding networks. For example, the guest-free crystal of quinine (B1679958), a diastereomer, forms a pseudo 3₂ double-helical motif through N(quinoline)···H–O hydrogen bonds. researchgate.net Such studies on related compounds show that even minor structural changes, like the stereochemistry or the position of a vinyl group, can lead to significantly different crystal packing arrangements. researchgate.net
Chiral Recognition and Enantiomeric Purity Assessment Techniques
The specific three-dimensional arrangement of atoms, or stereochemistry, of cinchonidine is critical to its function, especially in the field of asymmetric synthesis, where it serves as a chiral catalyst or resolving agent. chemimpex.com Therefore, the precise determination of its enantiomeric purity is essential. As a stable crystalline solid, this compound is frequently the subject of such analyses. A variety of analytical methods are utilized to confirm the chiral integrity and determine the enantiomeric excess of this compound.
Polarimetry for Optical Rotation Measurements
Polarimetry stands as a fundamental and direct technique for evaluating the chirality of a substance. This method involves measuring the degree to which a solution of a chiral compound rotates plane-polarized light. The specific rotation, denoted as [α], is a defining physical characteristic of a chiral molecule under specified conditions of temperature, solvent, concentration, and the wavelength of light used. researchgate.net
For cinchonidine, the specific rotation is conventionally measured using the D-line of a sodium lamp (589 nm) at 20°C. While historical measurements have reported varying values, it is a well-established method for characterizing the alkaloid. rsc.org For instance, one method for determining the relative amounts of quinine and cinchonidine in a mixture involves measuring the optical rotation of their tartrate salts. unido.org The measurement for cinchonidine itself is often performed in an ethanol (B145695) solution. Any deviation from the expected value can suggest the presence of its diastereomer, cinchonine, or other optically active impurities. The most widely used method for assessing enantiomeric purity without physically separating the isomers is polarimetry. researchgate.net
| Parameter | Value | Conditions |
| Measurement Technique | Polarimetry | Measures rotation of plane-polarized light |
| Reported Value | Specific Rotation [α] | Characteristic of the chiral compound |
| Standard Wavelength | 589 nm (Sodium D-line) | Common standard for measurement |
| Typical Solvent | Ethanol | For dissolving the cinchonidine sample |
Note: The specific rotation value is an intrinsic property of the chiral molecule (cinchonidine). The measured rotation of a sample of this compound would be evaluated against the standard for the pure compound, accounting for the mass of the salt form.
Circular Dichroism (CD) Spectroscopy (e.g., UV-CD)
Circular Dichroism (CD) spectroscopy is a sophisticated technique used for the study of chiral molecules. It operates by measuring the difference in absorption between left and right circularly polarized light. A chiral molecule will absorb these two polarizations to different extents, producing a unique CD spectrum that provides information on the molecule's absolute configuration and conformation. rsc.org
UV-CD spectroscopy is particularly effective for analyzing cinchonidine and its derivatives. The quinoline portion of the cinchonidine molecule acts as a chromophore, absorbing light in the UV range. The chiral centers within the molecule influence the electronic transitions of this chromophore, leading to a distinct CD spectrum. The characteristics of this spectrum, including the sign of the Cotton effects, can confirm the absolute configuration. Notably, the CD spectra of cinchonidine and its diastereomer, cinchonine, are nearly mirror images of each other, which allows for their clear differentiation. jcsp.org.pk Studies have demonstrated that interactions between cinchonidine and other molecules can cause changes in its CD spectrum, providing further evidence of molecular interactions. researchgate.net
Chromatographic Methods for Chiral Resolution (e.g., Chiral High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) that utilizes a chiral stationary phase (CSP) is a highly accurate and prevalent method for determining the enantiomeric purity of chiral substances. uff.br This technique facilitates the physical separation of stereoisomers, such as the diastereomers cinchonidine and cinchonine, allowing for their individual quantification. researchgate.net
A variety of CSPs are effective for the analysis of Cinchona alkaloids. Chiral anion-exchanger stationary phases based on cinchonidine have been developed and studied for their ability to separate enantiomers. nih.gov Reversed-phase HPLC with ODS (octadecylsilane) columns is a widely used method, though it requires careful management of conditions to avoid poor peak shape due to interactions between the basic alkaloids and the column's silica (B1680970) surface. researchgate.net An optimized HPLC method can achieve efficient separation and quantification of the major Cinchona alkaloids. umsa.bo
In a typical chiral HPLC analysis, a sample of this compound is dissolved and injected into a chiral column. The mobile phase, often a mix of an alkane and an alcohol, carries the sample through the column. A UV detector, set to a wavelength at which the quinoline chromophore has strong absorbance, monitors the separated isomers as they elute. The enantiomeric or diastereomeric excess is then calculated based on the relative areas of the peaks in the resulting chromatogram. This method is highly sensitive and is crucial for the quality control of cinchonidine and its salts. researchgate.net
| Parameter | Description | Example |
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) | A powerful method for separating stereoisomers. |
| Stationary Phase | Chiral Stationary Phase (CSP) | e.g., Cinchonidine-based anion-exchanger, Polysaccharide-based, or ODS columns. researchgate.netnih.govscience.gov |
| Mobile Phase | Liquid Solvent Mixture | e.g., Methanol (B129727)/chloroform with triethylamine. researchgate.net |
| Detection | UV or Fluorescence Detector | Monitors the elution of the separated compounds. researchgate.netumsa.bo |
Cinchonidine Sulfate Trihydrate in Asymmetric Catalysis
Cinchonidine (B190817) as an Organocatalyst in Enantioselective Transformations
The efficacy of cinchonidine and its derivatives in organocatalysis stems from their ability to act as bifunctional molecules, simultaneously activating both the nucleophile and the electrophile in a reaction. nih.gov This dual activation within a chiral environment is the key to achieving high levels of stereocontrol.
Bifunctional catalysis by cinchonidine-based organocatalysts is a highly efficient strategy for promoting stereoselective reactions. nih.gov These catalysts possess both a Lewis basic site and a Brønsted acidic or hydrogen-bond donor site within the same molecule. beilstein-journals.orgdovepress.com The most common mechanism involves the basic quinuclidine (B89598) nitrogen activating the nucleophile, while a hydrogen-bonding group, such as the natural hydroxyl group at the C9 position or an synthetically installed urea (B33335) or thiourea (B124793) moiety, activates the electrophile. dovepress.comrsc.org This cooperative catalysis lowers the activation energy of the reaction and fixes the orientation of the substrates in the transition state, leading to high enantioselectivity. nih.gov For instance, in reactions involving carbonyl compounds, the catalyst can deprotonate the nucleophile to form an enolate while simultaneously activating the electrophile's carbonyl group via hydrogen bonding. dovepress.com
The two critical components of the cinchonidine scaffold for catalysis are the quinuclidine nitrogen and a hydrogen-bonding group.
Quinuclidine Nitrogen: The tertiary nitrogen atom within the quinuclidine ring is significantly basic and sterically accessible. dovepress.comnih.gov Its primary role is to function as a Lewis base. In many reactions, it deprotonates a pronucleophile (such as a malonate, nitroalkane, or ketone) to generate a reactive enolate intermediate. beilstein-journals.orgdovepress.com In other pathways, such as those involving aldehydes or ketones, it can reversibly form a chiral enamine or iminium ion, which then participates in the reaction. dovepress.commdpi.com
Hydrogen-Bonding Moieties: The hydroxyl group at the C9 position of the unmodified cinchonidine is a crucial hydrogen-bond donor. nih.gov It can coordinate with an electrophile (e.g., the carbonyl group of an aldehyde or ketone, or a nitro group), polarizing it and making it more susceptible to nucleophilic attack. dovepress.comscispace.com To enhance this effect, modern cinchonidine-derived catalysts often replace the C9-hydroxyl group with more powerful hydrogen-bonding motifs like urea or thiourea. rsc.orgmdpi.com These groups can form strong, directional double hydrogen bonds with the electrophile, providing superior activation and stereochemical control. dovepress.comacs.org
Enantioselective induction by cinchonidine catalysts is a direct result of their well-defined three-dimensional structure. The quinoline (B57606) and quinuclidine ring systems are held in a specific, relatively rigid orientation to one another, creating a "chiral pocket" or cleft around the active sites. dovepress.comunits.it When the catalyst interacts with the substrates through the bifunctional activation mechanism, the substrates are drawn into this chiral pocket. dovepress.com The steric bulk and electronic properties of the quinoline ring then force the substrates to approach each other from a specific trajectory, favoring the formation of one enantiomer of the product over the other. dovepress.comacs.org The pseudoenantiomeric relationship between cinchonidine and its diastereomer, cinchonine (B1669041), allows for access to either product enantiomer simply by choosing the appropriate catalyst. nih.gov
Applications in Asymmetric Carbon-Carbon Bond-Forming Reactions
Cinchonidine-derived catalysts have proven to be exceptionally versatile, finding widespread application in a variety of asymmetric carbon-carbon bond-forming reactions that are fundamental to organic synthesis.
The conjugate addition, or Michael reaction, is a powerful tool for C-C bond formation, and cinchonidine-based catalysts have been extensively used to render this transformation enantioselective. These catalysts effectively activate both the Michael donor (via the quinuclidine nitrogen) and the Michael acceptor (via the hydrogen-bonding moiety). dovepress.comacs.org This strategy has been successfully applied to a wide range of substrates, including the addition of 1,3-dicarbonyl compounds, nitroalkanes, and thiols to α,β-unsaturated ketones, esters, and nitroolefins. dovepress.comacs.org Both intermolecular and intramolecular versions of the reaction are well-established, with the latter providing a route to chiral cyclic compounds. dovepress.com
Table 1: Examples of Cinchonidine-Catalyzed Asymmetric Michael Addition Reactions
| Michael Donor | Michael Acceptor | Catalyst Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Acetylacetone | β-Nitrostyrene | Cinchonidine-Thiourea | High | 94 | dovepress.com |
| Nitroalkanes | Cyclic Enones | 9-Amino-9-deoxy-epi-cinchonidine | 75-88 | 91-99 | dovepress.com |
| Cyclic 1,3-dicarbonyls | 2-Enoylpyridines | Cinchonidine-Urea | High | up to 96 | dovepress.com |
| Pyrazolin-5-one | 2-Enoylpyridines | Cinchonidine-Squaramide | up to 88 | up to 96 | rsc.org |
| 3-Aryl-N-Boc oxindoles | Vinyl Bisphosphonate | Cinchonidine-Thiourea | 89-98 | 89-98 | dovepress.com |
The aldol (B89426) reaction is one of the most important C-C bond-forming reactions in synthesis. Organocatalytic asymmetric versions have been heavily developed, with cinchonidine derivatives playing a significant role. Depending on the catalyst structure and substrates, two main mechanistic pathways are followed. dovepress.com
Enamine Catalysis (Indirect): Cinchonidine-derived primary amines can condense with a ketone or aldehyde to form a chiral enamine intermediate. This enamine then acts as the nucleophile, attacking an aldehyde to form the aldol adduct with high stereocontrol. dovepress.commdpi.com
Enolate Catalysis (Direct): Bifunctional catalysts, such as cinchonidine-thioureas, can catalyze the reaction through a direct aldol pathway. The quinuclidine base deprotonates the ketone to form an enolate, while the thiourea moiety activates the aldehyde electrophile through hydrogen bonding. dovepress.comnih.gov This approach has been particularly successful for reactions involving isatins and other activated ketones. dovepress.comnih.gov
Computational studies, including density functional theory (DFT), have been employed to understand the origins of stereoselectivity, highlighting the importance of specific hydrogen-bonded transition states in determining the final product's configuration. acs.org
Table 2: Examples of Cinchonidine-Catalyzed Asymmetric Aldol Reactions
| Nucleophile | Electrophile | Catalyst Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Isatin | α,β-Unsaturated Ketones | Cinchonidine-Thiourea | 18-98 | 30-97 | dovepress.com |
| Cyclohexanone | Benzaldehydes | Zirconium phosphonate-supported 9-amino-9-deoxy-epi-cinchonidine | High | High | dovepress.com |
| Unactivated Ketones | Isatins | Cinchonidine-Thiourea | High | 57 (for S-enantiomer) | nih.gov |
| Phenylacetaldehydes | Hydroxyacetophenone | Cinchonine (diastereomer) | Moderate | 60-99 (de) |
Mannich Reactions (Including Decarboxylative Mannich Processes)
Cinchonidine and its parent alkaloids are effective organocatalysts for the asymmetric Mannich reaction, a cornerstone carbon-carbon bond-forming reaction that produces chiral β-amino carbonyl compounds. These products are valuable intermediates in the synthesis of alkaloids and other biologically active molecules. ru.nl Cinchona alkaloids can function as bifunctional catalysts; the quinuclidine nitrogen acts as a Brønsted base to deprotonate a nucleophile, while the hydroxyl group can act as a hydrogen-bond donor to activate the electrophile (an imine). ru.nlmdpi.com
In a notable application, cinchonidine and its pseudoenantiomer, cinchonine, have been used at 10 mol % loading to catalyze the reaction between β-keto esters and acyl aryl imines. nih.gov These reactions proceed in good yields (81-99%) and high enantioselectivities (80-96% ee), with diastereoselectivities ranging from 1:1 to over 95:5. nih.gov The choice between cinchonidine and cinchonine allows for access to either enantiomer of the product. ru.nl
The scope of this reaction has been extended to include α-amido sulfones as stable acyl imine precursors. nih.govbuchler-gmbh.com With 10 mol % of a cinchona alkaloid catalyst, these reactions produce highly functionalized building blocks for chiral dihydropyrimidones in good yields and with high enantioselectivity. nih.gov
Furthermore, cinchonine-derived bifunctional thiourea catalysts have enabled the first asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids. nih.gov This process generates chiral β-amino ketones in excellent yields with moderate to good enantioselectivities. nih.gov The thiourea moiety is believed to enhance the reactivity of the nucleophile through hydrogen bonding. ru.nl
Table 1: Cinchonidine/Cinchonine Catalyzed Asymmetric Mannich Reactions
| Catalyst (mol %) | Nucleophile | Electrophile | Yield (%) | ee (%) | dr | Reference |
|---|---|---|---|---|---|---|
| Cinchonine/Cinchonidine (10) | β-Keto Esters | Acyl Aryl Imines | 81-99 | 80-96 | 1:1 to >95:5 | nih.gov |
| Cinchonine (10) | Dicarbonyl Compounds | α-Amido Sulfones | Good | High | 1:1 to >95:5 | nih.gov |
| Cinchonine-derived thiourea | β-Keto Acids | Imines | Excellent | Moderate to Good | N/A | nih.gov |
Enantioselective Cyanation of Ketones and Related Substrates
The development of methods for the enantioselective cyanation of prochiral ketones is of significant interest as it provides access to chiral tertiary cyanohydrins, which are precursors to valuable α-hydroxy acids and other building blocks containing quaternary stereocenters. brandeis.edunih.gov Modified cinchona alkaloids have emerged as highly effective chiral Lewis base catalysts for this transformation. brandeis.eduunits.it
Research has demonstrated that modified cinchonidine catalysts can promote the cyanation of a wide variety of dialkyl ketones, including cyclic, acyclic, and sterically hindered substrates. brandeis.edu These reactions achieve good to excellent enantioselectivity (up to 97% ee) and are notable for their tolerance of acid-sensitive functionalities like acetals and ketals. brandeis.eduunits.it The reaction is mechanistically significant as it represents an efficient asymmetric cyanation of simple ketones using a chiral Lewis base approach, complementing traditional metal-based and enzymatic methods. brandeis.edu
In a typical procedure, the reaction is carried out with 10-35 mol % of the catalyst. units.it While early studies focused on cyanation, related protocols for the enantioselective electrophilic α-cyanation of β-keto amides have also been developed using cinchona-derived catalysts, achieving up to 88% ee and 94% yield. rsc.org
Table 2: Enantioselective Cyanation of Ketones Catalyzed by Modified Cinchona Alkaloids
| Substrate Type | Catalyst | ee (%) | Key Feature | Reference |
|---|---|---|---|---|
| Dialkyl Ketones | Modified Cinchonidine | Good to Excellent | Tolerates sterically hindered and functionalized ketones | brandeis.eduunits.it |
| Cyclic Ketones (with ketal) | Modified Cinchonidine | 97 | Tolerates acid-sensitive groups | brandeis.edu |
| β-Keto Amides | Cinchona-derived | up to 88 | Electrophilic α-cyanation | rsc.org |
Other Nucleophilic Addition Reactions
Beyond the Mannich and cyanation reactions, cinchonidine and its derivatives catalyze a broad spectrum of other asymmetric nucleophilic additions. dovepress.com These catalysts operate through various activation modes, including acting as a Brønsted base, a hydrogen-bond donor, or as a scaffold for phase-transfer catalysis. mdpi.comdovepress.com
One prominent example is the Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated compounds. Cinchonidine-derived urea catalysts have been successfully employed in the conjugate addition of 1,3-dicarbonyl compounds to 2-enoylpyridines, yielding the adducts in excellent yields and enantioselectivities. dovepress.com The bifunctional nature of these catalysts, where the quinuclidine nitrogen activates the nucleophile and the urea moiety activates the electrophile via hydrogen bonding, is key to their success. dovepress.com
Cinchona alkaloids have also been used, with moderate success, to catalyze the ring-opening of cyclic meso-anhydrides with alcohols. princeton.edu These reactions demonstrate the versatility of the alkaloid scaffold in promoting diverse transformations involving nucleophilic attack. dovepress.comprinceton.edu
Applications in Asymmetric Carbon-Heteroatom Bond-Forming Reactions
The catalytic asymmetric formation of carbon-heteroatom bonds is a fundamental strategy in modern organic synthesis, providing access to chiral amines, alcohols, ethers, and sulfides. organic-chemistry.orgresearchgate.netnih.gov Cinchonidine sulfate (B86663) and related derivatives play a pivotal role, particularly in enantioselective hydrogenation processes where a C-H bond is formed.
Enantioselective Hydrogenation Processes (Heterogeneous and Homogeneous)
Enantioselective hydrogenation is a powerful tool for creating stereocenters. nih.gov Cinchonidine is most famously used as a chiral modifier in heterogeneous catalysis, particularly for the hydrogenation of activated ketones and unsaturated carboxylic acids. scilit.comacs.org These systems often involve a noble metal catalyst, such as platinum or palladium, supported on a high-surface-area material. scilit.comoup.com The interaction of cinchonidine with the metal surface creates a chiral environment that directs the hydrogenation to one face of the substrate, leading to a high excess of one enantiomer. acs.org
Cinchonidine-Modified Metal Catalysts (e.g., Platinum, Palladium)
Platinum Catalysts: Cinchonidine-modified platinum catalysts are the system of choice for the enantioselective hydrogenation of α-ketoesters, such as ethyl pyruvate, to the corresponding α-hydroxy esters (e.g., (R)-ethyl lactate). acs.orgrsc.org Enantiomeric excesses of up to 97% have been achieved over Pt/Al₂O₃ catalysts. rsc.org A key finding in this area is the phenomenon of "ligand acceleration," where the cinchona modifier not only induces enantioselectivity but also significantly increases the reaction rate compared to the unmodified catalyst. acs.org The quinoline moiety of the cinchonidine is thought to anchor the modifier to the platinum surface. rsc.org
Palladium Catalysts: For the enantioselective hydrogenation of C=C double bonds in substrates like α,β-unsaturated carboxylic acids, cinchonidine-modified palladium catalysts are highly effective. oup.comresearchgate.net For example, the hydrogenation of (E)-α-phenylcinnamic acid over a cinchonidine-modified Pd/TiO₂ catalyst can produce the S-(+)-enantiomer with high optical yields. oup.comoup.com The performance of these catalysts is highly dependent on factors such as the support material, palladium dispersion, and catalyst pre-treatment conditions. oup.comresearchgate.net Nonporous titania has been identified as a particularly suitable support, and a relatively low Pd dispersion (around 0.2-0.3) is often optimal for high enantioselectivity. oup.com
Table 3: Enantioselective Hydrogenation with Cinchonidine-Modified Catalysts
| Catalyst | Substrate | Product | ee (%) | Reference |
|---|---|---|---|---|
| Cinchonidine-modified Pt/Al₂O₃ | Ethyl Pyruvate | (R)-Ethyl Lactate | up to 97 | rsc.org |
| Cinchonidine-modified Pd/TiO₂ | (E)-α-Phenylcinnamic Acid | (S)-(+)-2,3-Diphenylpropionic acid | up to 72 | researchgate.net |
| Cinchonidine-modified 5% Pd/Al₂O₃ | 5,6-dihydro-2H-pyran-3-carboxylic acid | Tetrahydro-2H-pyran-3-carboxylic acid | up to 89 | rsc.org |
Impact of Acid Additives and Cyclic Ion Pair Formation
The mechanism of enantiodifferentiation in these systems is complex, but the role of acid additives and the formation of ion pairs is crucial, especially in the hydrogenation of unsaturated carboxylic acids. researchgate.netpsu.edu Spectroscopic (NMR, FTIR) and computational studies have shown that in the presence of an acid, such as acetic acid or trifluoroacetic acid, the quinuclidine nitrogen of cinchonidine becomes protonated. psu.eduresearchgate.net
This protonated cinchonidine then forms a stable, cyclic ion-pair complex with the carboxylate of the substrate. researchgate.netpsu.edu In this complex, the carboxylate group is hydrogen-bonded to both the protonated quinuclidine nitrogen (N-H+) and the C9-hydroxyl group (O-H) of the cinchonidine. psu.eduresearchgate.net This rigid, well-defined structure is believed to be the key to effective enantiodifferentiation, as it dictates how the substrate adsorbs onto the catalyst surface, exposing one of its prochiral faces to hydrogenation. psu.eduresearchgate.net The formation of this cyclic ion pair rationalizes the critical importance of the C9-OH group for achieving high enantioselectivity in the hydrogenation of unsaturated acids over modified palladium catalysts. researchgate.netpsu.edu
Modifier-Substrate Interaction Models (e.g., Host-Guest, Supramolecular Heterogeneous Catalysis)
The efficacy of cinchonidine in asymmetric catalysis is rooted in its specific interactions with substrates and metal surfaces. In heterogeneous catalysis, particularly the enantioselective hydrogenation of α-keto esters on platinum or palladium surfaces, cinchonidine acts as a chiral modifier. The interaction is often described through a "host-guest" model, where a supramolecular complex forms between the cinchonidine modifier and the substrate in the liquid phase. researchgate.netresearchgate.net This interaction is crucial for differentiating between the two faces of the prochiral substrate, leading to high enantioselectivity.
Spectroscopic and kinetic studies support the formation of a substrate-modifier complex, suggesting that this system represents a unique class of heterogeneous catalysis involving supramolecular interactions. researchgate.netresearchgate.net The binding can occur through various functionalities of the cinchonidine molecule. For instance, it can coordinate to a metal center via the nitrogen atom of the quinoline ring or through a combination of the hydroxyl oxygen and the quinuclidine nitrogen. rsc.org The conformation of cinchonidine, which can be influenced by the solvent and protonation state, also plays a critical role in the interaction and the resulting stereochemical outcome. rsc.org Theoretical studies, such as Density Functional Theory (DFT), have been employed to simulate and understand these non-covalent interactions, including hydrogen bonding and even pnicogen bonding, which can influence the control of the enantiotopic face of the substrate. frontiersin.orgnih.gov
Furthermore, the concept of host-guest chemistry extends to the interaction of cinchonidine with macrocyclic hosts like cyclodextrins and calixarenes. researchgate.netnankai.edu.cn While these interactions are often studied for applications like chiral separation and drug delivery, they provide fundamental insights into the molecular recognition capabilities of cinchonidine. researchgate.netnankai.edu.cn The binding mode can differ based on pH, affecting which part of the cinchonidine molecule (aliphatic or aromatic) is encapsulated by the host. nankai.edu.cn
Asymmetric Hydrosilylation Reactions
Cinchonidine-derived catalysts have shown effectiveness in the asymmetric hydrosilylation of ketones and imines, a key method for producing chiral alcohols and amines. dovepress.comgoogle.com In these reactions, a cinchonidine derivative, often modified at the C9 hydroxyl group, acts as a chiral ligand for a metal or as an organocatalyst itself. For the hydrosilylation of ketimines, for example, a cationic picolinamide (B142947) catalyst derived from epi-cinchonidine has been used with trichlorosilane (B8805176) as the reducing agent, yielding secondary amines with good stereoselectivity. dovepress.com
The development of polymer-immobilized cinchonidine-based picolinamides has enabled the use of these catalysts in continuous flow systems. uevora.pt This approach not only facilitates catalyst recovery but can also maintain high enantioselectivities in the stereoselective reduction of imines. uevora.pt The choice of support, such as polystyrene versus silica (B1680970), can influence the enantiomeric excess (ee) achieved. uevora.pt
| Reaction | Catalyst/Modifier | Substrate | Key Findings | Reference |
| Hydrosilylation of Imines | epi-Cinchonidine-derived cationic picolinamide | Aryl ketimines | Good stereochemical efficiency using HSiCl₃. | dovepress.com |
| Hydrosilylation of Imines | Polymer-immobilized cinchonidine-based picolinamides | Imines | Successfully applied in continuous flow systems with high enantioselectivity. | uevora.pt |
| Hydrosilylation of Ketones | Chiral amines from trans-1,2-diaminocyclohexane with diethylzinc | Aryl-alkyl and aryl-aryl ketones | Efficient catalysis with enantiomeric excess up to 86%. | nih.gov |
Stereoselective Cycloaddition Reactions (e.g., CO₂ to N-alkyl Aziridines)
Cinchona alkaloids, including cinchonidine and its pseudoenantiomer cinchonine, serve as effective organocatalysts for the cycloaddition of carbon dioxide (CO₂) to aziridines, producing valuable oxazolidinone structures. nih.govpatsnap.comresearchgate.net This reaction is highly atom-economical and provides a method for CO₂ valorization. nih.govunimi.it
A protonated form of the cinchona alkaloid can act as a bifunctional catalyst. nih.govpatsnap.com The general mechanism involves the electrophilic activation of the aziridine (B145994) ring by the catalyst, making it susceptible to nucleophilic attack. unimi.it Following the ring-opening, the nitrogen atom reacts with CO₂ to form a carbamate (B1207046) intermediate, which then undergoes ring closure to yield the oxazolidinone product. unimi.it
Notably, these reactions can often be performed under mild conditions, such as at room temperature and atmospheric CO₂ pressure, without the need for a co-catalyst. nih.govpatsnap.com The catalyst's stability allows for its recovery and reuse over multiple cycles without a significant drop in activity, highlighting the practical utility of this methodology. nih.govpatsnap.com The regioselectivity of the reaction, which determines the substitution pattern on the oxazolidinone ring, is also a critical aspect of these transformations. nih.govunimi.it
| Reaction | Catalyst | Conditions | Key Findings | Reference |
| CO₂ Cycloaddition to N-alkyl Aziridines | Protonated (+)-Cinchonine | Room temperature, atmospheric CO₂ pressure | Metal-free, biocompatible, reusable catalyst with excellent regioselectivity. | nih.govpatsnap.com |
Palladium-Catalyzed Enantioselective Allylic Alkylation Reactions
Palladium-catalyzed enantioselective allylic alkylation (AAA) is a powerful C-C bond-forming reaction, and cinchonidine derivatives have been explored as chiral ligands to control its stereochemical outcome. acs.orgrsc.orgrsc.org In these reactions, the cinchonidine-derived ligand coordinates to the palladium center, creating a chiral environment that dictates the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate.
Sulfoxides derived from Cinchona alkaloids, with an additional stereocenter at the sulfur atom, have been synthesized and used as ligands in the AAA of dimethyl malonate with 1,3-diphenyl-2-propenyl acetate (B1210297). researchgate.net These sulfoxide (B87167) ligands led to high yields and significant enantiomeric excesses (up to 60% ee), with the product's configuration being dependent on the chirality of the parent alkaloid framework. researchgate.net This demonstrates that modifying the C-9 position of cinchonidine with sulfur-containing groups can effectively induce asymmetry in palladium catalysis. researchgate.net
The field has also seen the development of highly enantioselective AAA reactions for creating complex molecular architectures, such as acyclic all-carbon quaternary stereocenters from N-acyl indole-derived enol carbonates. rsc.org While these specific examples may use other ligands, they underscore the importance and potential of chiral ligands in palladium catalysis, a role that cinchonidine derivatives can fulfill. rsc.orgrsc.org
| Reaction | Ligand | Substrate | Enantiomeric Excess (ee) | Reference |
| Allylic Alkylation | Cinchona alkaloid-derived sulfoxides | rac-1,3-diphenyl-2-propenyl acetate | Up to 60% | researchgate.net |
| Decarboxylative Allylic Alkylation | New electron-deficient PHOX ligand | N-acyl indole-derived enol carbonates | Up to 98% | rsc.org |
| Allylic Alkylation | (Not specified) | Isoquinolinedione derivatives | Excellent enantioselectivities | rsc.org |
Cinchonidine-Derived Phase Transfer Catalysis for Chiral Induction
Cinchonidine-derived quaternary ammonium (B1175870) salts are highly effective chiral phase-transfer catalysts (PTCs). mdpi.comillinois.edursc.org Phase-transfer catalysis is an environmentally friendly technique that uses mild reaction conditions and simple procedures. illinois.edu The chiral PTC, typically formed by N-alkylation of cinchonidine, facilitates the transfer of a nucleophile from an aqueous or solid phase to an organic phase where the reaction with an electrophile occurs. mdpi.comillinois.edu
The structure of the N-substituent on the quinuclidine nitrogen is crucial for achieving high enantioselectivity. mdpi.comgoogle.com For instance, N-anthracenylmethyl cinchonidinium salts are considered third-generation catalysts that have significantly advanced the field. mdpi.comgoogle.com The mechanism involves the formation of a tight ion pair between the chiral quaternary ammonium cation and the enolate of the substrate. rsc.org This chiral ion pair shields one face of the nucleophile, directing the alkylating agent to the other face and thus inducing asymmetry. rsc.org
These catalysts have been successfully applied to the asymmetric alkylation of glycine (B1666218) imines to produce unnatural α-amino acids, with the cinchonidine moiety typically inducing (S)-enantioselectivity. mdpi.comuu.nl The choice of base, solvent, and temperature can dramatically affect the enantiomeric excess of the product. uu.nl
| Catalyst Type | Reaction | Key Feature | Enantioselectivity | Reference |
| N-arylmethyl cinchonidinium salts | Asymmetric alkylation of iminic glycinates | Induces (S)-enantioselectivity. | Moderate to high ee. | mdpi.com |
| N-benzylcinchonidinium bromide | Alkylation of a glycine imine ester | Dendritic wedges attached to catalyst. | Promising asymmetric induction. | uu.nl |
| N-anthracenylmethyl cinchonidinium salt | Asymmetric alkylation of N-diphenylmethylene glycine tert-butyl ester | "Third generation" catalyst. | Can reach 81% ee. | google.com |
Immobilization Strategies and Heterogeneous Cinchonidine Catalysts
To enhance the practicality of cinchonidine-based catalysts, particularly for large-scale applications, significant research has focused on their immobilization onto solid supports. rsc.orgresearchgate.netrsc.orgacs.org Immobilization facilitates easy separation of the catalyst from the reaction mixture, enabling its recovery and reuse, which is crucial for sustainable chemical processes. researchgate.netrsc.org
Covalent tethering is a robust strategy to create stable heterogeneous catalysts. rsc.orgrsc.org Silica is a common support due to its high surface area, mechanical stability, and the presence of surface silanol (B1196071) groups that can be readily functionalized. researchgate.netrsc.orgnih.gov
One approach involves modifying the cinchonidine molecule, typically at the C9-hydroxyl group, with a linker molecule like an organosilane (e.g., 3-isocyanatopropyltriethoxysilane (B1197299) or propyltriethoxysilane). rsc.orgresearchgate.netacs.org The modified cinchonidine is then "clicked" or anchored onto the silica surface through the formation of stable Si-O-Si bonds. rsc.orgresearchgate.net This method allows for the creation of a solid chiral catalyst where the cinchonidine moiety is covalently attached to the support. researchgate.net
These heterogenized catalysts have been successfully tested in reactions such as the addition of thiols to unsaturated ketones. researchgate.net While the activity of the supported catalyst can be comparable to the homogeneous counterpart, a loss in enantioselectivity is sometimes observed upon tethering. researchgate.net Another strategy involves selectively tethering cinchonidine to silica sites adjacent to supported platinum nanoparticles, creating a bifunctional catalyst where the chiral modifier is in close proximity to the active metal center. rsc.org This "correlated tethering" has yielded performance comparable to systems where the modifier is added in solution. rsc.org
| Support Material | Immobilization Strategy | Application | Key Findings | Reference |
| Silica | Derivatization with 3-isocyanatopropyltriethoxysilane (ICPTEOS) and anchoring. | Addition of aromatic thiols to unsaturated ketones. | Activity comparable to free molecule, but some loss in enantioselectivity. | researchgate.net |
| Pt/SiO₂ | Selective tethering next to Pt nanoparticles using a propyltriethoxysilane linker. | Enantioselective hydrogenation. | Performance comparable to adding cinchonidine in solution. | rsc.org |
| Mesoporous Silica | Covalent anchoring via linkers. | General organocatalysis. | Enhanced turnovers and enantioselectivities compared to homogeneous analogues. | rsc.org |
| Al₂O₃ | Covalent tethering near Pt nanoparticles. | Enantioselective hydrogenation of ethyl pyruvate. | Creates an all-heterogeneous catalyst with good performance. | acs.org |
Non-Covalent Approaches (e.g., Self-Assembled Monolayers on Metal Surfaces)
The immobilization of homogeneous catalysts onto solid supports is a critical strategy for bridging the gap between the high selectivity of homogeneous systems and the practical advantages of heterogeneous catalysis, such as ease of separation and recyclability. While covalent tethering is a common method, non-covalent immobilization has emerged as a powerful alternative that often preserves or even enhances catalytic activity by avoiding harsh modifications to the catalyst's structure. rsc.org These methods rely on interactions like acid-base, ion-pair, and hydrophobic forces to attach the catalyst to a support. rsc.org
A prominent example of non-covalent immobilization involves the use of self-assembled monolayers (SAMs). SAMs are highly ordered molecular assemblies that form spontaneously when a substrate is exposed to a solution of an active surfactant. ias.ac.insigmaaldrich.com The process is driven by the specific affinity of the surfactant's head group for the substrate, van der Waals interactions between adjacent molecules, and other intermolecular forces, resulting in a densely packed, crystalline-like layer. sigmaaldrich.com This technique allows for precise control over the chemical and physical properties of surfaces. nih.gov
In the context of cinchonidine-based catalysis, non-covalent strategies are employed to heterogenize the catalyst system. For instance, chiral metal complexes can be immobilized on supports like charcoal, fullerene, and carbon nanotubes (CNTs) through π-π stacking interactions. mdpi.com This approach was successfully used to immobilize bis(oxazoline) metal complexes, which then catalyzed the ene reaction between ethyl glyoxylate (B1226380) and α-methylstyrene, demonstrating the viability of non-covalent attachment for creating recyclable asymmetric catalysts. mdpi.com
Another approach involves creating confined chiral spaces on the surface of a catalyst. Strategies have been developed to bestow chirality to achiral metal catalysts, like platinum, by associating them with cinchonidine modifiers. acs.org While some methods involve covalently tethering the cinchonidine moiety, the fundamental principle often relies on the non-covalent interaction of the chiral modifier with the metal surface during the catalytic reaction to induce enantioselectivity. acs.org The study of how cinchonidine adsorbs and organizes on metal surfaces is crucial for understanding the enantioselective hydrogenation of ketoesters, a benchmark reaction in this field. acs.org The modular and gentle nature of non-covalent immobilization makes it a highly attractive method for developing robust and efficient catalytic systems based on cinchonidine and its derivatives. rsc.org
Studies on Catalyst Recyclability and Long-Term Stability
A key driver for the development of immobilized cinchonidine-based catalysts is the potential for catalyst recycling and reuse, which is critical for the economic and environmental sustainability of chemical processes. mdpi.com Numerous studies have focused on evaluating the recyclability and long-term stability of these catalytic systems, with promising results across various configurations.
Heterogenization through both covalent and non-covalent means has been shown to facilitate catalyst recovery. Traditional methods like filtration and centrifugation are commonly employed to separate the solid catalyst from the liquid reaction mixture. encyclopedia.pub More advanced techniques involve the use of magnetic nanoparticles as supports, allowing for easy separation using an external magnetic field. encyclopedia.pub
Several studies have demonstrated the successful recycling of cinchonidine-derivative catalysts. For example, a biocompatible catalyst derived from cinchonine, a diastereomer of cinchonidine, was used for the cycloaddition of CO2 to N-alkyl aziridines and could be recycled and reused for at least three consecutive cycles without a significant loss of activity. researchgate.netnih.gov Similarly, a zirconium phosphonate-supported 9-amino-9-deoxy-epi-cinchonidine catalyst was reported to be recyclable. dovepress.com
In other systems, the stability has been quantified over multiple runs. A catalyst featuring cinchonidine tethered to a platinum on alumina (B75360) (Pt/Al2O3) support showed only a slight decrease in enantiomeric excess (from 76% to 71%) and a 15% loss in activity after four uses in a hydrogenation reaction. acs.org This activity loss was primarily attributed to the physical loss of catalyst material during the recovery process (filtration, washing, and drying) rather than chemical degradation. acs.org Carbon nanotube (CNT)-based catalysts have also shown excellent recyclability; a chiral rhodium complex immobilized on CNTs maintained 100% conversion over three cycles, and another CNT-based system retained high enantioselectivity (62% ee, down from an initial 64% ee) even after seven recycling cycles. mdpi.com
The table below summarizes the findings from various studies on the recyclability of cinchonidine and related cinchona alkaloid-based catalysts.
| Catalyst System | Support Material | Reaction Type | Number of Cycles | Performance Change |
| Cinchonine-based catalyst | - | Cycloaddition of CO2 | 3 | No significant loss of activity. researchgate.netnih.gov |
| Tethered Cinchonidine | Pt/Al2O3 | Hydrogenation | 4 | Enantiomeric excess dropped from 76% to 71%. acs.org |
| 9-Amino-9-deoxy-epi-cinchonidine | Zirconium Phosphonate | Aldol Reaction | Recyclable | Specific performance data not provided. dovepress.com |
| Chiral Rhodium Complex | Carbon Nanotubes (CNTs) | Asymmetric Hydrogenation | 3 | Maintained 100% conversion. mdpi.com |
| Bis(oxazoline) Metal Complex | Carbon Nanotubes (CNTs) | Ene Reaction | 7 | Enantiomeric excess dropped from 64% to 62%. mdpi.com |
These studies underscore the remarkable stability and potential for long-term use of heterogenized cinchonidine-based catalysts, making them highly attractive for industrial applications.
Quantitative Structure-Activity Relationship (QSAR) Studies in Cinchonidine Catalysis
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. wikipedia.orgnih.gov In the field of catalysis, QSAR helps to understand how the specific structural and physicochemical properties of a catalyst, like cinchonidine, influence its performance, such as yield and enantioselectivity. dovepress.comresearchgate.net By creating a mathematical model, QSAR can predict the effectiveness of new, untested catalysts, thereby accelerating the discovery and optimization of novel catalytic systems. wikipedia.orglongdom.org
The fundamental principle of QSAR is that the activity of a molecule is a function of its physicochemical and structural properties. nih.gov These properties are quantified using numerical values called "descriptors." researchgate.net For cinchona alkaloids, including cinchonidine, QSAR studies have examined a range of descriptors to understand their catalytic behavior.
Key QSAR descriptors studied in the context of epi-cinchonidine include:
Thermodynamic Parameters: Enthalpy (H), Entropy (ΔS), Gibbs' free energy (G), and Heat of formation. researchgate.net
Electronic and Molecular Properties: Total dipole moment (TDM), Total energy (E), Ionization potential (IP), Log P (a measure of lipophilicity), and Polarizability. researchgate.net
One study investigated the effect of temperature and glycerin content on these descriptors for epi-cinchonidine. researchgate.net It was found that enthalpy, entropy, and total dipole moment increased with rising temperature, while the heat of formation and ionization potential decreased, suggesting an improvement in reactivity and polarizability under these conditions. researchgate.net Such analyses are crucial for optimizing reaction conditions to achieve maximum catalyst efficiency.
Quantum chemical calculations, a related computational approach, have been used to probe the reactivity of different sites within the cinchona alkaloid structure. For instance, calculations have shown that the quinuclidine nitrogen (Nsp3) is significantly more basic than the quinoline nitrogen (Nsp2), identifying it as the primary basic site for catalysis. dovepress.com These theoretical studies can also predict which reaction pathways are more thermodynamically stable depending on the size and nature of the reacting molecules. acs.org
By systematically analyzing the impact of structural modifications—such as the introduction of different functional groups at various positions on the cinchonidine scaffold—researchers can build robust QSAR models. dovepress.com These models help to elucidate the precise interactions, such as hydrogen bonding, that govern the transfer of chirality from the catalyst to the product, providing insights that are essential for the rational design of more effective second-generation catalysts. units.itrsc.org
Cinchonidine in Enantiomeric Resolution and Chiral Separations
Diastereomeric Salt Formation for Racemate Resolution
One of the classical and industrially significant methods for resolving racemic mixtures of acidic compounds is through the formation of diastereomeric salts using a chiral resolving agent. Cinchonidine (B190817), as a readily available and optically pure base, is frequently employed for this purpose. The principle of this technique lies in the reaction of a racemic acid with an enantiomerically pure base like cinchonidine, which results in the formation of a pair of diastereomeric salts. These diastereomers possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.
The efficacy of cinchonidine as a resolving agent has been demonstrated for a variety of racemic acids. For instance, it has been successfully used in the enantioseparation of several 3-hydroxycarboxylic acids. mdpi.comnih.gov In a notable study, racemic 3-hydroxy-4-phenylbutanoic acid, 3-hydroxy-4-(4-chlorophenyl)butanoic acid, and 3-hydroxy-5-phenylpentanoic acid were efficiently resolved using cinchonidine. mdpi.comnih.gov The successive crystallization of the less-soluble diastereomeric salt of 3-hydroxy-4-phenylbutanoic acid and cinchonidine from ethanol (B145695) yielded the pure (R)-enantiomer salt in high yield. mdpi.comnih.gov Structural analysis of the less-soluble diastereomeric salts revealed that a network of hydrogen bonds and CH/π interactions plays a crucial role in the chiral recognition and the stability of the crystal lattice. mdpi.comnih.gov
The choice of solvent is a critical parameter in the success of diastereomeric salt resolution, as it influences the solubility of the diastereomeric salts and can even affect which enantiomer preferentially crystallizes. In the resolution of 3-hydroxy-4-phenylbutanoic acid with cinchonidine, polar solvents like ethyl acetate (B1210297) and various alcohols were found to be effective in affording the (R)-acid salt with high efficiency. mdpi.com Similarly, in the resolution of racemic 3-hydroxy-5-phenylpentanoic acid, both less polar solvents like toluene (B28343) and polar solvents provided the (R)-enantiomer salt with high efficiency. nii.ac.jp
Beyond hydroxycarboxylic acids, cinchonidine has proven effective in resolving other classes of acidic compounds. A successful optical resolution of racemic citronellic acid was achieved using (–)-cinchonidine, where the resulting crystals consisted of the protonated cinchonidinium cation and the (S)-(–)-citronellate anion in a 1:1 ratio. cput.ac.za Furthermore, the enantiomers of 4-cyclohexyl-2-methyl-buta-2,3-dienoic acid were resolved by forming diastereomeric salts with cinchonidine and its diastereomer, cinchonine (B1669041), achieving an enantiomeric excess of up to 95%. nih.gov
The following table summarizes selected examples of racemic acids resolved using cinchonidine via diastereomeric salt formation.
| Racemic Acid | Resolved Enantiomer | Reference |
| 3-hydroxy-4-phenylbutanoic acid | (R)-enantiomer | mdpi.comnih.gov |
| 3-hydroxy-4-(4-chlorophenyl)butanoic acid | (R)-enantiomer | mdpi.comnih.gov |
| 3-hydroxy-5-phenylpentanoic acid | (R)-enantiomer | mdpi.comnii.ac.jp |
| Citronellic acid | (S)-enantiomer | cput.ac.za |
| 4-cyclohexyl-2-methyl-buta-2,3-dienoic acid | Enantiomers resolved | nih.gov |
| 4-cyano-4-(4-nitrophenyl)hexanoic acid | (R)-enantiomer | buchler-gmbh.com |
| Mandelic acid | Enantiomers resolved | core.ac.uk |
| O,O'-dibenzoyl-tartaric acid | Enantiomers resolved | core.ac.uk |
| O,O'-di-p-toluoyl-tartaric acid | Enantiomers resolved | core.ac.uk |
| Bicyclolactone carboxylic acid | Enantiomers resolved | researchgate.net |
| 1-phenyl-1-propanol (via maleic acid monoester) | Enantiomers resolved | researchgate.net |
Development of Cinchonidine-Based Chiral Stationary Phases in Chromatography
The direct separation of enantiomers by chromatography, particularly high-performance liquid chromatography (HPLC), has become a cornerstone of chiral analysis. This is largely due to the development of chiral stationary phases (CSPs), which are packing materials for chromatography columns that have been chemically modified with a chiral selector. Cinchonidine and its derivatives have been extensively utilized in the creation of such CSPs, primarily for the separation of acidic chiral compounds.
Cinchonidine-based CSPs are typically of the anion-exchange type. In these CSPs, the cinchonidine moiety is covalently bonded to a solid support, most commonly silica (B1680970) gel. The basic nitrogen atoms of the cinchonidine selector can be protonated, creating a positively charged site that can interact with anionic analytes through ion-exchange mechanisms. The chiral environment provided by the rest of the cinchonidine molecule then allows for the differential interaction with the enantiomers of the analyte, leading to their separation.
The synthesis of these CSPs often involves the reaction of a cinchonidine derivative with modified silica gel. For example, tert-butyl carbamoyl (B1232498) derivatives of cinchonidine have been immobilized on silica to create effective CSPs. conicet.gov.ar The surface coverage of the chiral selector on the silica support is a critical parameter that influences the chromatographic performance. conicet.gov.ar
A study focusing on the development of a cinchonidine-based chiral anion-exchanger stationary phase involved packing two columns, one with and one without an endcapping treatment. nih.govresearchgate.net Endcapping is a process where any remaining free silanol (B1196071) groups on the silica surface are reacted with a small silane (B1218182) to reduce non-specific interactions. The endcapped, more hydrophobic stationary phase exhibited a significantly greater retentive capacity for N-2,4-dinitrophenyl α-amino acid enantiomers. nih.govresearchgate.net When comparing these cinchonidine-based CSPs with analogous quinine-based CSPs, it was observed that the quinine-based phases generally showed greater chiral recognition capability for these specific derivatives. nih.govresearchgate.net This difference is attributed to the presence of a methoxy (B1213986) group in quinine (B1679958), which is absent in cinchonidine, highlighting how subtle structural modifications in the chiral selector can significantly impact enantioselectivity. nih.govresearchgate.net
More recently, novel zwitterionic CSPs have been synthesized by combining Cinchona alkaloids, including quinine and quinidine (B1679956), with dipeptides. nih.govnih.gov These CSPs have shown promise in the chiral resolution of polar compounds like amino acids and short peptides, retaining the chiral anion exchange capability characteristic of Cinchona-based columns. nih.govnih.gov
The following table provides an overview of the types of cinchonidine-based CSPs and their applications.
| CSP Type | Analyte Class | Key Findings | Reference |
| Cinchonidine-based anion-exchanger | N-2,4-dinitrophenyl α-amino acids | Endcapping increases retention; Quinine-based CSPs show greater chiral recognition for these analytes. | nih.govresearchgate.net |
| tert-butyl carbamoyl cinchonidine on silica | Acidic chiral compounds | Effective for enantioseparation. | conicet.gov.ar |
| Cinchonidine and dipeptide-based zwitterionic CSPs | Amino acids, short peptides | Retains anion exchange capability and shows promise for polar analytes. | nih.govnih.gov |
Capillary Electrophoretic Chiral Separations Utilizing Cinchona Alkaloids
Capillary electrophoresis (CE) is a powerful analytical technique that separates charged molecules in a narrow capillary under the influence of an electric field. For the separation of enantiomers, which have identical electrophoretic mobilities, a chiral selector must be added to the background electrolyte (BGE). Cinchona alkaloids, including cinchonidine, have proven to be effective chiral selectors in CE for the resolution of a wide range of acidic chiral compounds.
In this mode of separation, the Cinchona alkaloid is dissolved in the BGE. As the analytes migrate through the capillary, they form transient diastereomeric complexes with the chiral selector. The different stabilities of these complexes for the two enantiomers lead to a difference in their effective electrophoretic mobilities, resulting in their separation.
A non-aqueous CE (NACE) method has been developed for the enantioseparation of N-derivatized amino acids using various Cinchona alkaloids, including cinchonidine, as chiral selectors. uliege.benih.gov An optimized BGE consisting of ammonia, octanoic acid, and the chiral selector in an ethanol-methanol mixture was found to provide good selectivity, resolution, and peak symmetry. uliege.benih.gov This system was successfully applied to the separation of a series of benzoyl, 3,5-dinitrobenzoyl, and 3,5-dinitrobenzyloxycarbonyl amino acid derivatives. uliege.benih.gov
The versatility of Cinchona alkaloids as chiral selectors in CE is further highlighted by their use in chiral ligand-exchange chromatography, where they have been employed for the enantioseparation of α-amino acids. researchgate.net While cyclodextrins are the most commonly used chiral selectors in CE for antimalarial drugs, chiral additives like Cinchona alkaloids in the BGE have been shown to facilitate the separation of quinine/quinidine and cinchonine/cinchonidine diastereomers. nih.gov In some instances, the resolution of these diastereomers could be achieved in micellar electrokinetic capillary chromatography or non-aqueous CE without the need for any chiral additives. nih.gov
Recent research has also explored other novel chiral selectors in CE. For example, kasugamycin, an aminoglycoside antibiotic, was evaluated as a chiral selector for the separation of several stereoisomers, including the diastereomeric pair of cinchonine and cinchonidine. rsc.org
The following table summarizes the use of cinchonidine and other Cinchona alkaloids as chiral selectors in CE.
| Analyte Class | Chiral Selector System | Key Findings | Reference |
| N-derivatized amino acids | Cinchonidine in non-aqueous BGE | Effective for a range of derivatized amino acids. | uliege.benih.gov |
| α-amino acids | Cinchonidine in chiral ligand-exchange chromatography | Successful enantioseparation. | researchgate.net |
| Quinine/quinidine and cinchonine/cinchonidine diastereomers | Cinchona alkaloids as additives in BGE | Facilitates separation of diastereomers. | nih.gov |
| Cinchonine/cinchonidine diastereomers | Kasugamycin as chiral selector | Demonstrates the utility of novel chiral selectors. | rsc.org |
Theoretical and Computational Studies on Cinchonidine Systems
Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions
Molecular modeling and docking simulations are powerful computational tools used to predict the binding affinity and interaction patterns between a ligand, such as a cinchonidine (B190817) derivative, and a biological receptor. These methods are instrumental in drug discovery and understanding the mechanisms of action of bioactive molecules.
In the context of cinchonidine and its derivatives, molecular docking studies have been employed to explore their potential as therapeutic agents. For instance, a study investigating cinchona alkaloids as anti-cancer agents performed molecular docking simulations with the estrogen α-receptor (ER-α), a key target in breast cancer. unpad.ac.id The results indicated that several cinchonidine derivatives, including cinchonidine benzoate (B1203000) and cinchonidine 2-chlorobenzoate, exhibited lower Gibbs free energy and inhibition constants compared to the standard drug tamoxifen, suggesting strong binding potential. unpad.ac.id These findings highlight the potential of cinchonidine derivatives as a basis for developing new anti-cancer drugs. unpad.ac.id
Another area of investigation has been the interaction of cinchonidine derivatives with P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. ub.ac.id Through molecular docking, cinchonidine isobutanoate was identified as a potent inhibitor of P-gp, with a favorable binding affinity and inhibition constant. ub.ac.id This suggests that cinchonidine derivatives could be developed to overcome multidrug resistance in cancer therapy.
Furthermore, molecular docking has been utilized to explore the potential of cinchona alkaloids, including cinchonidine, as inhibitors of Plasmepsin II, a crucial enzyme in the malaria parasite Plasmodium falciparum. chemmethod.com These in silico studies provide a basis for the rational design of new antimalarial agents. Similarly, the binding of cinchonidine to the RING domain of TRAF6, a protein involved in cell signaling pathways, has been investigated through computational docking, revealing potential for therapeutic intervention. tandfonline.com
Docking simulations have also shed light on the interactions of cinchonidine with other important biological targets. For example, studies have explored the binding of cinchonidine to sphingosine (B13886) kinase 1 (SphK1), an enzyme implicated in cancer, and to various skin-aging enzymes. tandfonline.comresearchgate.netnih.gov These computational approaches help to identify and characterize the specific interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding of cinchonidine to its target receptors. unpad.ac.idtandfonline.comresearchgate.net
The following table summarizes the results of selected molecular docking studies involving cinchonidine and its derivatives with various protein targets.
| Cinchonidine Derivative | Protein Target | Docking Score (kcal/mol) | Inhibition Constant (Ki) | Reference |
| Cinchonidine benzoate | Estrogen α-receptor (ER-α) | -11.75 | 2.43 µM | unpad.ac.id |
| Cinchonidine 2-chlorobenzoate | Estrogen α-receptor (ER-α) | -11.61 | 3.07 µM | unpad.ac.id |
| Cinchonidine 2-(4-hydroxyphenyl)acetate | Estrogen α-receptor (ER-α) | -11.40 | 4.43 µM | unpad.ac.id |
| Cinchonidine isobutanoate | P-glycoprotein (P-gp) | -8.6 | 4.89 x 10⁻⁷ M | ub.ac.id |
| Cinchonidine salicylate | Pf falcipain-2 | -9.1 | - | researchgate.net |
| Cinchonidine | TRAF6 RING domain | -6.56 | - | tandfonline.com |
Quantum Chemical Calculations of Reaction Mechanisms and Transition States
Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for elucidating the mechanisms of chemical reactions involving cinchonidine and for characterizing the transition states of these processes. These computational methods provide detailed insights into the electronic structure and energetics of molecules, which are crucial for understanding reactivity and selectivity.
One significant application of quantum chemical calculations has been in understanding the role of cinchonidine as a chiral modifier in heterogeneous enantioselective hydrogenation reactions. scispace.com DFT calculations have been used to model the interaction between cinchonidine and the reactant on a platinum surface. scispace.comresearchgate.net These calculations have shown that the formation of a complex between cinchonidine and the reactant, stabilized by hydrogen bonding, is a key factor in determining the stereochemical outcome of the reaction. scispace.comrsc.org The calculations have correctly predicted the preferred enantiomer by determining the relative stabilities of the diastereomeric transition states. scispace.com
DFT studies have also been employed to investigate the conformational preferences of cinchonidine. These calculations have helped to identify the most stable conformers, such as the "open" and "closed" forms, and how their populations are influenced by the solvent. rsc.org This conformational information is critical for understanding how cinchonidine interacts with other molecules.
Furthermore, quantum chemical calculations have been used to study the reaction mechanisms of various catalytic processes where cinchonidine derivatives act as catalysts. For instance, in the aza-Henry reaction, DFT studies have explained the reaction mechanism through the hydrogen bonding interaction between the catalyst and the substrates. nih.gov Similarly, in the vinylogous desymmetrization of maleimides, DFT calculations have been used to understand the origin of atroposelectivity by analyzing the transition state geometries and the non-covalent interactions that control the stereochemical outcome. nih.gov
Time-dependent DFT (TD-DFT) calculations have also been used to simulate the electronic absorption spectra of cinchonidine and its complexes, providing insights into their electronic transitions. nih.govfrontiersin.org These theoretical spectra can be compared with experimental data to validate the computational models.
The following table presents a summary of key findings from quantum chemical calculations on cinchonidine systems.
| System/Reaction | Computational Method | Key Findings | Reference |
| Enantioselective hydrogenation over cinchonidine-modified Pt | Molecular mechanics and quantum chemical calculations | The pro-R complex is more stable, correctly predicting the major enantiomer. scispace.com | scispace.com |
| Cinchonidine-catalyzed aza-Henry reaction | DFT | The mechanism is explained by hydrogen bonding interactions. nih.gov | nih.gov |
| Vinylogous desymmetrization of N-aryl maleimides | DFT | Steric and dispersion interactions in the transition state control atroposelectivity. nih.gov | nih.gov |
| epi-Cinchonidine complexes | DFT (B3LYP) | The quinoline (B57606) ring is the dominant site for pnicogen bonding. frontiersin.org | frontiersin.org |
| Photofragmentation of protonated cinchona alkaloids | Quantum chemical calculations | Proposed a reactive scheme based on the ground-state geometry of the reactant. rsc.org | rsc.org |
| Hydrogen molecule activation by a [Mn(I)-Cinchona] catalyst | DFT | A six-membered transition state involving a water molecule is proposed. rsc.org | rsc.org |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules, including conformational changes and intermolecular interactions, over time. These simulations have been extensively applied to cinchonidine and its derivatives to understand their flexibility and how they interact with their environment.
A key area of research has been the conformational analysis of cinchonidine. scispace.comresearchgate.netresearchgate.net MD simulations, often combined with quantum chemical calculations, have been used to explore the full conformational space of cinchonidine and its protonated and methylated forms. scispace.comresearchgate.net These studies have revealed that the conformational landscape is primarily determined by the relative orientation of the quinoline and quinuclidine (B89598) rings. researchgate.net Protonation of the quinuclidine nitrogen has been shown to stabilize conformers with an intramolecular hydrogen bond between the nitrogen and the hydroxyl group. scispace.comresearchgate.net
MD simulations have also been crucial in understanding the interactions of cinchonidine with other molecules and surfaces. For example, simulations of cinchonidine-modified platinum in ethanol (B145695) have provided insights into the behavior of the catalyst system in a solvent environment, which is more representative of real reaction conditions. Furthermore, MD simulations have been used to study the stability of ligand-receptor complexes predicted by molecular docking. For instance, MD simulations of cinchonidine and its isomer cinchonine (B1669041) complexed with PIK3CA, a protein kinase, were performed to assess the stability of the complexes over time. researchgate.net Similarly, the stability of complexes between cinchona alkaloids and other protein targets like SphK1 and Plasmepsin II has been verified using MD simulations. chemmethod.comtandfonline.comnih.gov
In the context of chiral recognition, stochastic molecular dynamics simulations have been used to investigate the binding of peptide enantiomers to a cinchonidine-derived chiral selector. nih.gov These simulations were able to reproduce experimental observations, such as chromatographic retention order and intermolecular NOEs, providing a detailed understanding of the intermolecular forces responsible for enantioselective binding. nih.gov
The following table summarizes key applications of molecular dynamics simulations in the study of cinchonidine systems.
| System | Simulation Type | Key Findings | Reference(s) |
| Cinchonidine and its derivatives | Quantum chemical molecular dynamics | Full conformational space was investigated, showing the influence of protonation and methylation on conformer stability. scispace.comresearchgate.net | scispace.comresearchgate.net |
| Cinchonidine-PIK3CA complex | Molecular dynamics | Assessed the stability of the docked complex over a 20 ns simulation. researchgate.net | researchgate.net |
| Cinchonidine-derived chiral selector with peptide enantiomers | Stochastic molecular dynamics | Reproduced chromatographic retention order and identified key intermolecular interactions for chiral recognition. nih.gov | nih.gov |
| Cinchonine and colcemid with SphK1 | Molecular dynamics | Revealed that the binding of the inhibitors causes substantial conformational changes in the protein. tandfonline.comnih.gov | tandfonline.comnih.gov |
| Ergocornine with Plasmepsin II | Molecular dynamics | Verified the stability and function of the ligand-protein complex in a physiological-chemical environment. chemmethod.com | chemmethod.com |
Crystal Packing Analysis and Hydrogen Bonding Networks (e.g., using CrystalExplorer)
The analysis of crystal packing and hydrogen bonding networks provides fundamental insights into the solid-state structure of cinchonidine sulfate (B86663) trihydrate and related compounds. This understanding is crucial as the arrangement of molecules in a crystal can significantly influence its physical and chemical properties. Tools like CrystalExplorer are utilized for the visualization and quantitative analysis of intermolecular interactions within the crystal lattice. mdpi.comnih.govcrystalexplorer.net
For instance, in the crystal structures of metal complexes of cinchoninium, the protonated form of cinchonine, hydrogen bonds involving the cinchoninium cation and solvent molecules like methanol (B129727) have been shown to be significant in the supramolecular arrangement. mdpi.com The analysis of these interactions helps in understanding how polar structures, which can exhibit ferroelectric properties, are formed. mdpi.com
The study of crystal packing is not limited to pure compounds but also extends to co-crystals, where a compound is crystallized with another molecule. This approach can be used to modify the physicochemical properties of the active pharmaceutical ingredient.
Analytical Methodologies for Cinchonidine and Its Derivatives
High-Performance Liquid Chromatography (HPLC) for Purity, Composition, and Enantiomeric Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Cinchona alkaloids, including cinchonidine (B190817). It is widely used to assess the purity of cinchonidine sulfate (B86663) and to quantify it alongside related alkaloids and potential impurities. nih.gov
Purity and Composition: Reversed-phase HPLC (RP-HPLC) is the most common approach. These methods typically use octadecylsilyl (ODS or C18) columns with acidic mobile phases, which allows for the separation of cinchonidine from its diastereomer, cinchonine (B1669041), and other related alkaloids like quinine (B1679958) and quinidine (B1679956). researchgate.net One established method utilizes an alkylphenyl column that can effectively resolve quinidine, quinine, dihydroquinidine, dihydroquinine, cinchonine, cinchonidine, and their dihydro derivatives. nih.gov This high degree of resolution is essential for verifying the composition of pharmaceutical-grade cinchonidine salts and ensuring the absence of cross-contamination. nih.gov The development of methods for nanostructured lipid carriers of cinchonine also highlights the use of HPLC for quantification, achieving a maximum wavelength detection at 289 nm. jrespharm.com
Enantiomeric Analysis: As cinchonidine is a chiral molecule, HPLC is also crucial for enantiomeric analysis, particularly in asymmetric synthesis where it might be used as a catalyst. Chiral stationary phases (CSPs) are employed to separate cinchonidine from its pseudo-enantiomer, cinchonine. The selection of the appropriate chiral column and mobile phase is critical to achieving baseline separation of these stereoisomers.
A study on the direct assay of nanostructured lipid carriers of cinchonine provides insight into typical validation parameters for an HPLC method, which are applicable to cinchonidine analysis.
| Parameter | Finding | Reference |
|---|---|---|
| Maximum Wavelength (λmax) | 289 nm | jrespharm.com |
| Linearity (R²) | 0.9998 | jrespharm.com |
| Limit of Detection (LoD) | 1.2016 mg/L | jrespharm.com |
| Limit of Quantification (LoQ) | 4.0054 mg/L | jrespharm.com |
| Accuracy (Recovery) | 99.52 – 99.87% | jrespharm.com |
| Precision (RSD) | <2% | jrespharm.com |
Electrophoretic Techniques (e.g., Capillary Electrophoresis) for Separation and Analysis
Capillary electrophoresis (CE) offers a high-resolution alternative to HPLC for the separation and analysis of Cinchona alkaloids. diva-portal.org This technique separates ions based on their electrophoretic mobility in an electric field, providing rapid analysis times and high separation efficiency. diva-portal.org
For the chiral separation of cinchonidine and its diastereomer cinchonine, as well as the related pair quinine and quinidine, chiral selectors are typically added to the background electrolyte (BGE). researchgate.net Heptakis-(2,6-di-O-methyl)-beta-cyclodextrin is a commonly used chiral selector that enables the baseline separation of these four major Cinchona alkaloids. nih.gov Optimizing parameters such as the pH, temperature, and concentration of the BGE and the chiral selector is crucial for achieving effective separation. nih.gov In one method, baseline separation was achieved in under 12 minutes. nih.gov
Micellar electrokinetic chromatography (MEKC), a mode of CE, has also been successfully applied. One MEKC method achieved complete separation of the four main Cinchona alkaloids within 20 minutes using a phosphate-borate buffer containing sodium dodecyl sulfate (SDS) as a surfactant. researchgate.net The use of non-aqueous CE with mass spectrometry (MS) detection has also been demonstrated, providing an alternative to HPLC for pharmaceutical quality control. researchgate.net
| Technique | Key Separation Parameters | Outcome | Reference |
|---|---|---|---|
| Chiral CE | Heptakis-(2,6-di-O-methyl)-beta-cyclodextrin as chiral selector; polyacrylamide-coated capillary. | Baseline separation of cinchonine/cinchonidine and quinine/quinidine pairs in 12 minutes. | nih.gov |
| MEKC | 5 mM phosphate-borate buffer (pH 8.5) with 50 mM SDS and 15% tert-butanol. | Complete separation of four alkaloids within 20 minutes. | researchgate.net |
| Non-aqueous CZE-MS | BGE of methanol (B129727)/ethanol (B145695)/ACN with formic acid and ammonium (B1175870) formate. | Successful separation without a chiral selector; detection limits of 0.04 mg/L. | researchgate.net |
Spectroscopic Quantification Methods (e.g., Fluorescence and UV-Vis Spectroscopy)
Spectroscopic methods are valuable for the quantification of cinchonidine. Both UV-Visible and fluorescence spectroscopy exploit the molecule's chromophoric and fluorophoric quinoline (B57606) moiety.
Fluorescence Spectroscopy: Cinchonidine and its diastereomer cinchonine exhibit different fluorescence lifetime profiles, a property that can be used to resolve and quantify them in mixtures without physical separation. researchgate.netresearchgate.net Phase-modulation fluorescence spectroscopy has been successfully applied for this purpose. researchgate.net While both isomers have similar excitation and emission spectra, their fluorescence decay kinetics differ. Cinchonine (CN) typically shows a single-exponential decay, whereas cinchonidine (CD) exhibits a double-exponential decay. researchgate.netresearchgate.net
| Compound | Fluorescence Lifetime Profile (in 0.5 M H₂SO₄) | Detection Limit (Modulation Method) | Reference |
|---|---|---|---|
| Cinchonidine (CD) | Double-exponential decay (τ₁ = 0.72 ns, τ₂ = 12.06 ns) | 11.3 µM | researchgate.netresearchgate.net |
| Cinchonine (CN) | Single-exponential decay (τ = 0.88 ns) | 17.2 µM | researchgate.netresearchgate.net |
UV-Vis Spectroscopy: UV-Visible spectrophotometry is a fundamental technique for the quantification of Cinchona alkaloids. Cinchonidine in an acidic medium displays characteristic absorption maxima. researchgate.net For instance, in 0.5 M sulfuric acid, both cinchonine and cinchonidine show distinct absorbance spectra. researchgate.net A spectrophotometric method involving the formation of an ion-pair complex with ammonium reineckate (B100417) has also been described for the determination of cinchonine and other alkaloids, with the resulting complex being extracted and measured at 520 nm. nih.gov The European Pharmacopoeia has utilized photometric determination based on absorption at 316 nm for cinchonine-type alkaloids. nih.gov
Electrochemical Methods (e.g., Voltammetry using Screen-Printed Electrodes) for Detection and Quantification
Electrochemical techniques, particularly voltammetry using screen-printed electrodes (SPEs), offer a sensitive, rapid, and cost-effective approach for the determination of Cinchona alkaloids. preprints.org These methods are advantageous as they can be used with micro-volume samples and eliminate the need for extensive electrode maintenance. mdpi.com
A novel sensor for cinchonine has been developed based on its effective deposition onto a screen-printed platinum electrode (SP-Pt) surface. mdpi.comnih.govpreprints.org This is achieved through the cathodic reduction of a cinchonine hydrochloride solution. preprints.org The modified electrode can then be used to quantify cinchonine using differential pulse voltammetry (DPV). mdpi.com This approach provides a very low detection limit and a wide linear dynamic range. preprints.org While developed for cinchonine, the principles are directly applicable to the analysis of cinchonidine, a closely related alkaloid. preprints.orgmdpi.com
| Parameter | Value (for Cinchonine) | Conditions | Reference |
|---|---|---|---|
| Technique | Differential Pulse Voltammetry (DPV) | Phosphate buffer (pH 7.0) with SP-Pt/CN electrode | mdpi.compreprints.org |
| Linear Range | 1.3 µg L⁻¹ to 39.6 µg L⁻¹ | - | mdpi.com |
| Limit of Detection (LOD) | 0.6 µg L⁻¹ | - | preprints.orgmdpi.comnih.gov |
| Limit of Quantitation (LOQ) | 1.8 µg L⁻¹ | - | preprints.orgmdpi.comnih.gov |
The selectivity of the sensor can be affected by the presence of other Cinchona alkaloids. For example, quinidine does not interfere with cinchonine determination if its concentration is less than one-tenth that of cinchonine. preprints.org
Thermogravimetric Analysis (TGA) for Solvate Characterization
Thermogravimetric Analysis (TGA) is an essential thermal analysis technique for characterizing the solvate form of a compound, such as Cinchonidine sulfate trihydrate. TGA measures the change in mass of a sample as a function of temperature or time. core.ac.uk
For a hydrated compound like this compound, TGA can precisely determine the water content. As the sample is heated, it will lose its water of crystallization at a specific temperature range, resulting in a distinct mass loss step on the TGA curve. The percentage of mass lost corresponds directly to the number of water molecules in the crystal lattice. This method is crucial for confirming the "trihydrate" stoichiometry and assessing the thermal stability of the hydrated form versus the anhydrous form. mdpi.com TGA has been used to study the thermal stability of cinchonine-metal complexes and to identify the temperature at which desolvation (loss of methanol) occurs. mdpi.com It is also used in conjunction with other techniques to analyze the bulk properties of diastereomeric salts of cinchonidine. core.ac.uk
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. tainstruments.com It provides quantitative information about physical and chemical changes, making it invaluable for characterizing this compound. slideshare.net
Key applications of DSC for this compound include:
Melting Point and Purity Determination: DSC provides a precise measurement of the melting point, which is a key physical property. The shape of the melting endotherm can also be used to estimate the purity of the compound. slideshare.net
Dehydration and Desolvation: The loss of water molecules from the trihydrate is an endothermic process that can be observed and quantified by DSC. This transition often appears before the final melting or decomposition of the anhydrous compound.
Polymorphism: DSC can identify different crystalline forms (polymorphs) of cinchonidine sulfate, as each polymorph will have a unique melting point and heat of fusion.
Glass Transition: For amorphous forms of cinchonidine, DSC can determine the glass transition temperature (Tg). Studies using fast scanning calorimetry have been conducted to investigate the vitrification and crystallization behavior of cinchonidine, which has a high tendency to crystallize. researchgate.net
The combination of TGA and DSC provides a comprehensive thermal profile of this compound, confirming its hydration state, thermal stability, and key phase transitions.
Q & A
Q. What are the recommended analytical methods for characterizing the purity and structural integrity of cinchonidine sulfate trihydrate in laboratory settings?
High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography confirm structural integrity. For quantitative analysis, titrimetric methods with standardized acids or bases may be applied, depending on the sulfate counterion's reactivity . Ensure solvent compatibility (e.g., dichloromethane or deionized water) to avoid degradation during analysis.
Q. How can researchers safely handle this compound to minimize exposure risks during synthesis or purification?
Use fume hoods for dust-generating steps (e.g., weighing, grinding) and wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as acute toxicity data indicate potential irritation. Store in airtight containers under ambient conditions, but monitor for hydration changes (trihydrate vs. anhydrous forms) that may alter stability .
Q. What are the key steps in synthesizing this compound from natural Cinchona alkaloids?
Isolation involves alkaline extraction of Cinchona bark with calcium hydroxide, followed by solvent partitioning (e.g., dichloromethane). Sulfate salt formation is achieved by reacting cinchonidine with sulfuric acid in a controlled stoichiometric ratio. Recrystallization from water or ethanol yields the trihydrate form, verified by thermal gravimetric analysis (TGA) to confirm water content .
Advanced Research Questions
Q. How can contradictory data on the chiral resolution efficiency of this compound in asymmetric catalysis be resolved?
Discrepancies may arise from solvent polarity effects or sulfate hydration states. Design experiments comparing enantiomeric excess (ee) in anhydrous vs. hydrated conditions, using kinetic profiling and DFT calculations to model sulfate-water interactions. Cross-validate with circular dichroism (CD) spectroscopy to track conformational changes .
Q. What experimental strategies mitigate decomposition of this compound under oxidative or thermal stress?
Thermogravimetric analysis (TGA) under nitrogen atmosphere reveals decomposition thresholds (e.g., >150°C). Pair with gas chromatography-mass spectrometry (GC-MS) to identify toxic byproducts like sulfur oxides. For oxidative stability, test antioxidants (e.g., ascorbic acid) in buffered solutions and monitor via UV-Vis spectroscopy .
Q. How do hydration state variations (trihydrate vs. dihydrate) impact the compound’s solubility and bioavailability in pharmacological assays?
Conduct phase-solubility studies in biorelevant media (e.g., simulated gastric fluid). Use powder X-ray diffraction (PXRD) to correlate hydration states with dissolution rates. Bioavailability comparisons require in vitro permeability assays (e.g., Caco-2 cell monolayers) under controlled humidity .
Q. What computational approaches predict the interaction of this compound with biological targets, such as ion channels or enzymes?
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) can model sulfate-water clusters binding to target pockets. Validate with isothermal titration calorimetry (ITC) to quantify binding thermodynamics and NMR titration for structural validation .
Methodological Guidance for Data Interpretation
Q. How should researchers address batch-to-batch variability in this compound samples from different suppliers?
Perform comparative HPLC-UV/MS profiling to detect impurities (e.g., quinidine or cinchonine derivatives). Use principal component analysis (PCA) on spectral data (FTIR, Raman) to classify batches. Cross-reference with supplier certificates of analysis (CoA) and demand updated safety data sheets (SDS) for storage stability metrics .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?
Apply nonlinear regression models (e.g., Hill equation) to EC50/LC50 calculations. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Account for censored data (e.g., survival times) via Kaplan-Meier analysis .
Q. How can researchers reconcile conflicting reports on the compound’s role in modulating cytochrome P450 enzymes?
Design enzyme inhibition assays with human liver microsomes, controlling for sulfate counterion effects. Use Michaelis-Menten kinetics and Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Cross-validate with in silico ADMET predictions (e.g., SwissADME) .
Ethical and Reproducibility Considerations
Q. What protocols ensure reproducibility of this compound-based experiments across laboratories?
Adhere to the Beilstein Journal of Organic Chemistry guidelines: Document synthesis steps, solvent batches, and instrument calibration in supplementary materials. Share raw NMR/HPLC data via repositories like Zenodo. Use IUPAC nomenclature and avoid unverified acronyms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
